2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimidoindole core, which is known for its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidoindole core, followed by the introduction of the hydroxyethylsulfanyl and methoxyethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound .
Chemical Reactions Analysis
2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one stands out due to its unique structural features and potential applications. Similar compounds include:
Benzoselenophene derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Chromanone derivatives: These compounds also belong to the class of oxygen-containing heterocycles and exhibit a broad range of biological activities.
This compound’s distinct combination of functional groups and structural elements makes it a valuable subject for further research and development.
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-8-6-18-14(20)13-12(17-15(18)22-9-7-19)10-4-2-3-5-11(10)16-13/h2-5,16,19H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCKWNOWGMCREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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